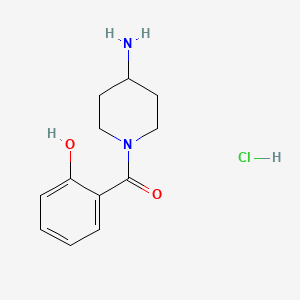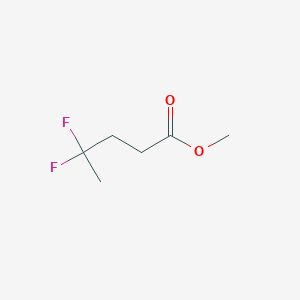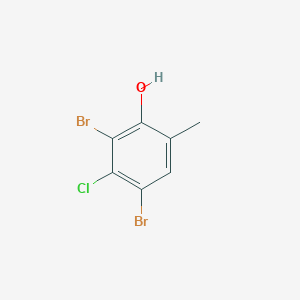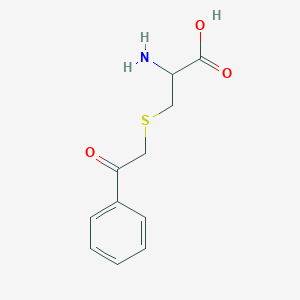![molecular formula C31H39Cl2N3O2 B14014959 4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline CAS No. 916-32-5](/img/structure/B14014959.png)
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenamine core substituted with chloroethyl groups and a pyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- typically involves multiple steps One common approach is the reaction of benzenamine with 2-chloroethylamine hydrochloride in the presence of a base such as pyridine This reaction forms the n,n-bis(2-chloroethyl) derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of chloroethyl groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted benzenamine derivatives with various functional groups.
Applications De Recherche Scientifique
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- involves its interaction with cellular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular functions. The pyrimidinyl moiety may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, n,n-bis(2-chloroethyl)-2-phenoxy-
- Benzenamine, n,n-bis(2-chloroethyl)-4-methyl-
- Benzenamine, n,n-bis(2-chloroethyl)-3-nitro-
Uniqueness
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- stands out due to its unique combination of chloroethyl and pyrimidinyl groups. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
916-32-5 |
|---|---|
Formule moléculaire |
C31H39Cl2N3O2 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline |
InChI |
InChI=1S/C31H39Cl2N3O2/c1-24-21-27(34(19-15-32)20-16-33)13-14-28(24)31-35(22-25-9-4-6-11-29(25)37-2)17-8-18-36(31)23-26-10-5-7-12-30(26)38-3/h4-7,9-14,21,31H,8,15-20,22-23H2,1-3H3 |
Clé InChI |
ACDVXXSRYALLRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=CC=C3OC)CC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



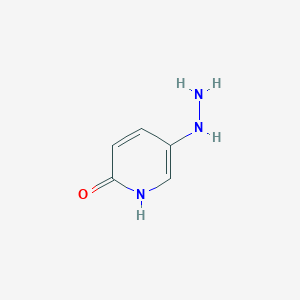
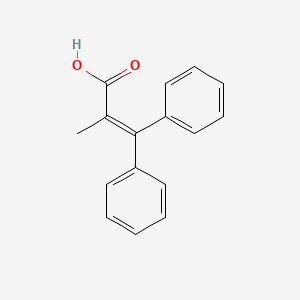
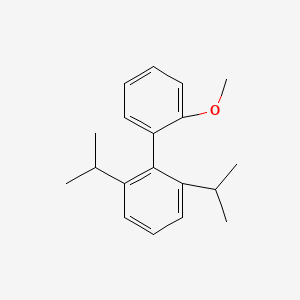
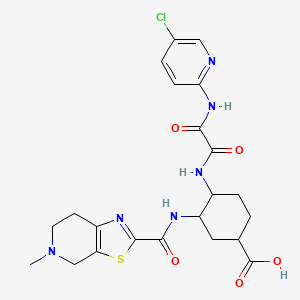
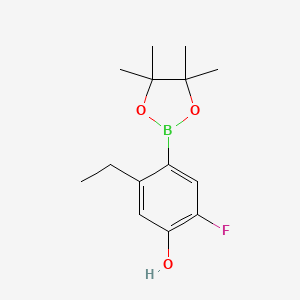
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
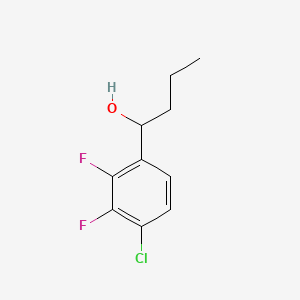
![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
